molecular formula C15H20N2O3S2 B318628 methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B318628
M. Wt: 340.5 g/mol
InChI Key: AFFBILSSGXPTQB-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method starts with cyclopentanone, which reacts with methyl cyanoacetate and sulfur in methanol, with morpholine as a catalyst. The reaction mixture is heated and stirred to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a thiol or thioether.

Scientific Research Applications

Methyl 2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Methyl 2-({2,2,2-trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

What sets methyl 2-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate apart from similar compounds is its specific functional groups and the resulting chemical properties. These unique features make it particularly valuable for certain applications in research and industry .

Properties

Molecular Formula

C15H20N2O3S2

Molecular Weight

340.5 g/mol

IUPAC Name

methyl 2-(2,2-dimethylpropanoylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H20N2O3S2/c1-15(2,3)13(19)17-14(21)16-11-10(12(18)20-4)8-6-5-7-9(8)22-11/h5-7H2,1-4H3,(H2,16,17,19,21)

InChI Key

AFFBILSSGXPTQB-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OC

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C2=C(S1)CCC2)C(=O)OC

Origin of Product

United States

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